![molecular formula C14H14N2O4 B13036749 (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the quinoline core, followed by nitration and methylation reactions to introduce the nitro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and other functionalized quinoline derivatives .
科学的研究の応用
(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit alkaline phosphatases by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
What sets (3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4/c1-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1 |
InChIキー |
QQKLDEHQBYNOBZ-RWEMILLDSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O |
正規SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



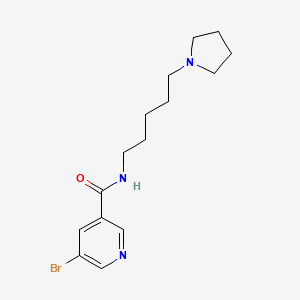
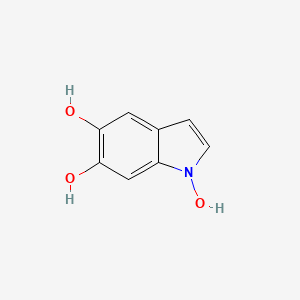

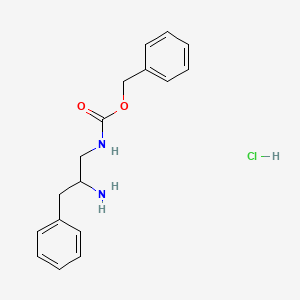
![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
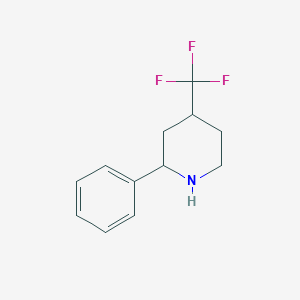
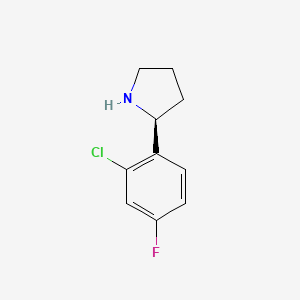
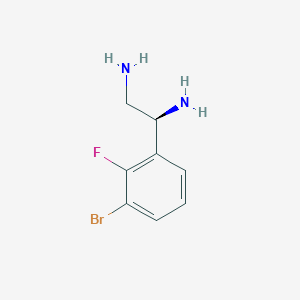
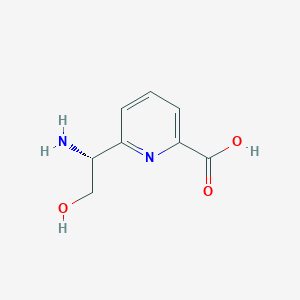
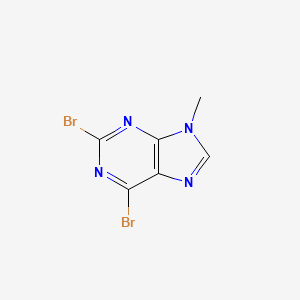
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)

